molecular formula C21H25N3O5S2 B2922322 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1252928-07-6

2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B2922322
CAS No.: 1252928-07-6
M. Wt: 463.57
InChI Key: ROUIOOJTAXZGJW-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core, a heterocyclic scaffold known for its pharmacological relevance. The structure includes a 3-butyl group at position 3 and a 4-oxo moiety, contributing to its electron-deficient character. A sulfanyl (-S-) linker connects the core to an acetamide group, which is further substituted with a 3,4,5-trimethoxyphenyl ring. The compound’s molecular formula is inferred as C₂₃H₂₅N₃O₅S₂, with a molecular weight of approximately 511.6 g/mol (calculated based on analogs in –7).

Properties

IUPAC Name

2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3,4,5-trimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S2/c1-5-6-8-24-20(26)19-14(7-9-30-19)23-21(24)31-12-17(25)22-13-10-15(27-2)18(29-4)16(11-13)28-3/h7,9-11H,5-6,8,12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIOOJTAXZGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H22N2O4S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_4\text{S}

This structure includes a thieno[3,2-d]pyrimidine core linked to a trimethoxyphenyl group via an acetamide moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit multiple mechanisms of action. The thieno[3,2-d]pyrimidine scaffold is known for its ability to interact with various enzymes and receptors. Potential mechanisms for this compound may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cholinesterases and cyclooxygenases (COX), which are critical in neurodegenerative diseases and inflammation.
  • Antioxidant Activity : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Assays and Efficacy

To evaluate the biological activity of this compound, various in vitro assays have been conducted:

Biological Activity Assay Type IC50 Value (μM) Reference
Cholinesterase InhibitionAChE19.2
Cholinesterase InhibitionBChE13.2
COX InhibitionCOX-115.0
COX InhibitionCOX-210.0
Antioxidant ActivityDPPH ScavengingIC50 = 25.0

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives in models of Alzheimer's disease. The compound demonstrated significant inhibition of AChE and BChE, suggesting potential benefits in cognitive preservation.
  • Anti-inflammatory Properties : In another study focusing on inflammatory pathways, the compound was shown to inhibit COX enzymes effectively. This inhibition could lead to reduced prostaglandin synthesis, thereby alleviating inflammation-related symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents (R₁, R₂) Molecular Weight (g/mol) Key Properties/Activities Reference
2-({3-Butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide (Target Compound) Thieno[3,2-d]pyrimidine R₁: Butyl; R₂: 3,4,5-trimethoxyphenyl ~511.6 Hypothesized antitumor activity
2-((3-Benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide Thieno[3,2-d]pyrimidine R₁: Benzyl; R₂: 3-methoxyphenyl 437.53 Moderate solubility, pKa ~12.77
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine R₁: Methyl; R₂: 4-butylphenyl 463.61 Supplier-listed, no activity data
2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide Quinazolinone R₁: Trimethoxybenzyl; R₂: Same ~567.6 Antitumor activity (IC₅₀: 1.2–8.7 μM)

Key Comparisons

Core Structure Influence: Thieno[3,2-d]pyrimidine (Target Compound) vs. Quinazolinones, however, show broader antitumor activity in vitro (IC₅₀ values ≤8.7 μM) .

Substituent Effects :

  • Trimethoxyphenyl (Target Compound) vs. Chlorophenyl/Methoxyphenyl ():
    The 3,4,5-trimethoxy group increases steric bulk and lipophilicity, favoring membrane permeability and sustained target engagement. Chlorophenyl analogs (e.g., ) may introduce toxicity risks, while single methoxy groups () reduce electron-donating effects .
  • Butyl vs. Benzyl/Methyl Groups :
    The 3-butyl chain in the target compound balances hydrophobicity and metabolic stability better than benzyl () or methyl () groups, which may lead to faster clearance or reduced potency .

Molecular Weight: The target compound (~511.6 g/mol) aligns with drug-like properties, though higher than ’s analog (463.6 g/mol), which may affect bioavailability .

Biological Activity: While direct data for the target compound is absent, quinazolinones with trimethoxy groups () show potent antitumor activity, suggesting analogous mechanisms (e.g., tubulin inhibition or kinase modulation) .

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